5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
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Description
5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which include the [1,2,4]triazolo[1,5-c]quinazoline scaffold, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazoloquinazoline derivatives are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . The interaction with these targets can lead to various biological activities.
Biochemical Pathways
Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to demonstrate antitumor properties , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Given the reported antitumor properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives , it is plausible that this compound could induce cell death in tumor cells or inhibit their proliferation.
Properties
IUPAC Name |
5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-20-18-14-9-16(24-2)17(25-3)10-15(14)21-19(23(18)22-12)26-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGNYOYGSZEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.